
1-(1-(Phenylthio)cyclopropyl)cyclopentanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-(Phenylthio)cyclopropyl)cyclopentanol is an organic compound with the molecular formula C14H18OS. It is a cyclopentanol derivative where a phenylthio group is attached to a cyclopropyl ring, which is further connected to a cyclopentanol moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-(Phenylthio)cyclopropyl)cyclopentanol typically involves the reaction of cyclopropyl phenyl sulfide with cyclopentanone under specific conditions. The reaction may require the use of a base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the cyclopropyl ring .
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
1-(1-(Phenylthio)cyclopropyl)cyclopentanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The phenylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium cyanide.
Major Products Formed
Oxidation: Formation of cyclopentanone derivatives.
Reduction: Formation of cyclopentanol derivatives.
Substitution: Formation of various substituted cyclopropyl compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-(1-(Phenylthio)cyclopropyl)cyclopentanol involves its interaction with specific molecular targets. The phenylthio group can engage in π-π interactions with aromatic residues, while the cyclopropyl and cyclopentanol moieties can interact with hydrophobic and polar regions of target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Phenylcyclopentanol: Similar structure but lacks the phenylthio group.
Cyclopentanol: Lacks both the phenylthio and cyclopropyl groups.
Cyclopropyl phenyl sulfide: Lacks the cyclopentanol moiety.
Uniqueness
1-(1-(Phenylthio)cyclopropyl)cyclopentanol is unique due to the presence of both the phenylthio and cyclopropyl groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C14H18OS |
|---|---|
Molekulargewicht |
234.36 g/mol |
IUPAC-Name |
1-(1-phenylsulfanylcyclopropyl)cyclopentan-1-ol |
InChI |
InChI=1S/C14H18OS/c15-13(8-4-5-9-13)14(10-11-14)16-12-6-2-1-3-7-12/h1-3,6-7,15H,4-5,8-11H2 |
InChI-Schlüssel |
POEDFEMRDTWYNN-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C1)(C2(CC2)SC3=CC=CC=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



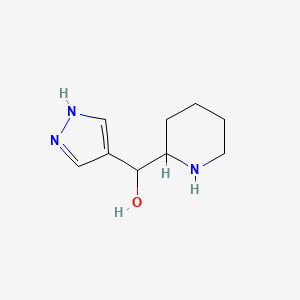

![4-Isopropyl-3-oxo-3,4-dihydro-2H-benzo[B][1,4]thiazine-7-carbonitrile](/img/structure/B13086842.png)
![(3R,8R,9S,10R,13S,14S)-3-Hydroxy-10,13-dimethyl-5,6,7,8,9,10,11,12,13,14,15,16-dodecahydro-3H-cyclopenta[a]phenanthren-17(4H)-one](/img/structure/B13086846.png)
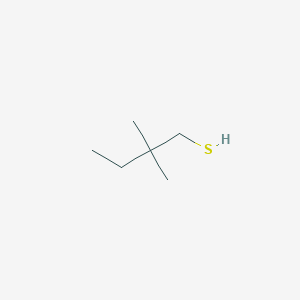
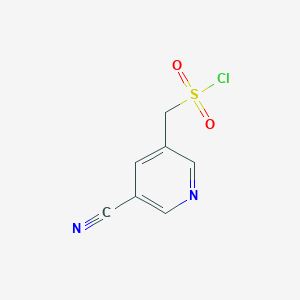
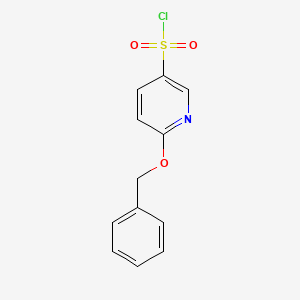


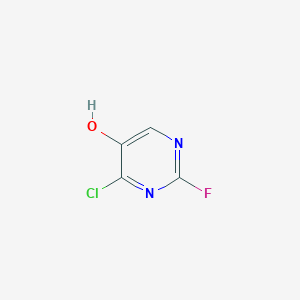
![2-amino-N-[(1S)-1-phenylpropyl]propanamide](/img/structure/B13086879.png)
![4-Amino-2-(methylthio)-5-oxo-5,8-dihydropyrido[2,3-D]pyrimidine-6-carboxylic acid](/img/structure/B13086883.png)
![2-amino-N-[(2S)-2-[benzyl(propan-2-yl)amino]cyclohexyl]-3-methylbutanamide](/img/structure/B13086887.png)
